Apaziquone

Content Navigation

Apaziquone addresses the need for a bladder-targeted chemotherapeutic with minimal systemic toxicity. Its NQO1-dependent activation enables selective cytotoxicity in non-muscle invasive bladder cancer models.

- Tumor-selective DNA alkylation via two-electron reduction

- No bone marrow toxicity, unlike Mitomycin C

- Stable pH-independent activation for intravesical drug delivery research

Supplied with certificate of analysis for reliable in vivo and in vitro studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

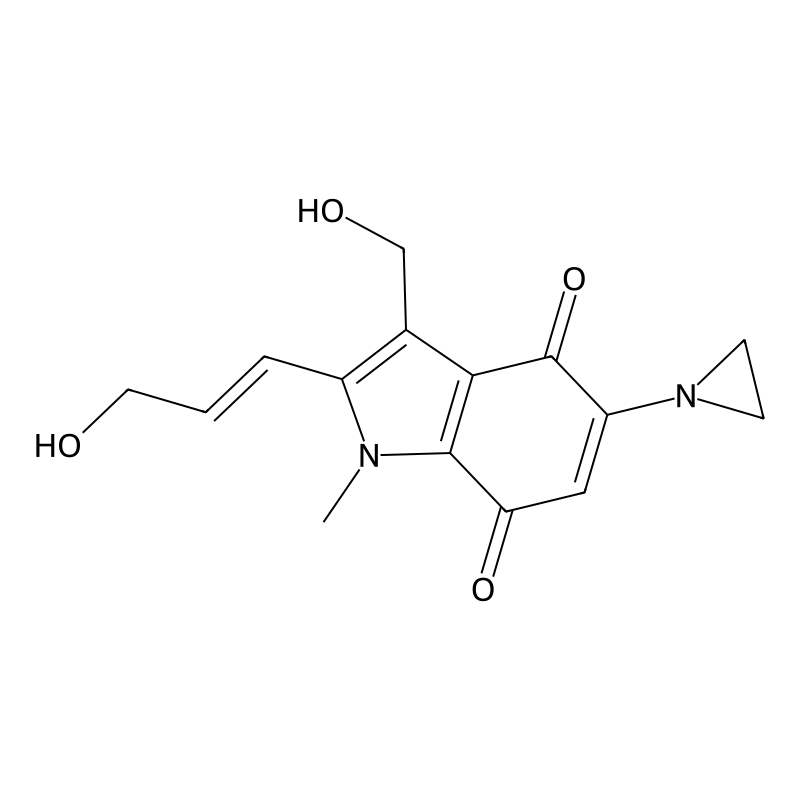

Apaziquone (CAS 114560-48-4), also known as EO9, is an indolequinone-based bioreductive prodrug developed as an analog of the chemotherapeutic agent Mitomycin C (MMC). It is designed for loco-regional therapies, particularly for non-muscle invasive bladder cancer (NMIBC), where it is administered via intravesical instillation. The compound's primary mechanism involves enzymatic activation by NAD(P)H:quinone oxidoreductase 1 (NQO1, or DT-diaphorase) into a DNA-damaging species, a process that occurs preferentially in tumor cells that overexpress this enzyme. This targeted activation mechanism distinguishes it from more broadly acting alkylating agents.

Research Fit

References

- [1] Phillips, R. M., & PATTERSON, L. H. (2013). EO9 (Apaziquone): from the clinic to the laboratory and back again. British journal of pharmacology, 168(1), 11–18.

- [2] Smits, K. D., Witjes, J. A., & van der Heijden, A. G. (2012). Apaziquone for non-muscle-invasive bladder cancer. Expert opinion on investigational drugs, 21(2), 251-60.

- [3] Phillips, R. M. (2017). Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer. Expert opinion on drug metabolism & toxicology, 13(8), 803-811.

- [4] van der Heijden, A. G., Moonen, P. M., Cornel, E. B., Vergunst, H., de Reijke, T. M., & Witjes, J. A. (2006). Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer. The Journal of urology, 176(4), 1344-1348.

- [8] Yutkin, V., & Chin, J. (2012). Apaziquone as an intravesical therapeutic agent for urothelial non-muscle-invasive bladder cancer. Expert Opinion on Investigational Drugs, 21(2), 251-260.

Direct substitution of Apaziquone with its structural analog, Mitomycin C (MMC), is inappropriate for research and clinical applications due to fundamental differences in their mechanism of action and safety profiles. Apaziquone's cytotoxicity is primarily driven by a two-electron reduction via the NQO1 enzyme, which is often overexpressed in tumor cells, leading to targeted activation. In contrast, MMC activation is more complex and less specific. This mechanistic distinction results in a significantly different toxicity profile; Apaziquone was specifically developed to lack the myelosuppression (bone marrow toxicity) associated with systemic MMC use. Therefore, interchanging these compounds would lead to non-comparable results regarding efficacy, tumor cell selectivity, and systemic toxicity.

Substitution Risk

References

- [1] Phillips, R. M., & PATTERSON, L. H. (2013). EO9 (Apaziquone): from the clinic to the laboratory and back again. British journal of pharmacology, 168(1), 11–18.

- [3] Phillips, R. M. (2017). Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer. Expert opinion on drug metabolism & toxicology, 13(8), 803-811.

- [4] van der Heijden, A. G., Moonen, P. M., Cornel, E. B., Vergunst, H., de Reijke, T. M., & Witjes, J. A. (2006). Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer. The Journal of urology, 176(4), 1344-1348.

Superior In Vitro Potency in Bladder Cancer Cell Lines Compared to Mitomycin C

In preclinical studies using human urothelial carcinoma cell lines, Apaziquone demonstrated substantially greater cytotoxic potency than Mitomycin C (MMC). The concentration of Apaziquone required to achieve 50% cell death (a measure of potency) was found to be 6 to 78 times lower than that of MMC, depending on the specific cell line tested. Another study reported that Apaziquone was 30 to 100 times more potent than MMC in bladder cancer cells.

| Evidence Dimension | Relative Potency (IC50) |

| Target Compound Data | 6x to 100x more potent than comparator |

| Comparator Or Baseline | Mitomycin C (MMC) |

| Quantified Difference | 6-fold to 100-fold lower concentration required for equivalent cytotoxicity |

| Conditions | In vitro human urothelial carcinoma cell lines. |

This significant potency advantage allows for the use of lower effective concentrations in experimental models, potentially reducing off-target effects and conserving material.

Favorable Safety Profile: Lack of Myelosuppression Compared to Mitomycin C

A key differentiator driving the development of Apaziquone was its improved systemic toxicity profile over Mitomycin C (MMC). Preclinical in vivo studies in mice and rats demonstrated a critical safety advantage: Apaziquone lacks the myelosuppressive (bone marrow toxicity) effects that are characteristic of MMC. This distinction is central to its suitability for loco-regional applications where minimizing systemic toxicity is paramount.

| Evidence Dimension | Systemic Toxicity (Myelosuppression) |

| Target Compound Data | Lack of myelosuppression observed |

| Comparator Or Baseline | Mitomycin C (causes myelosuppression) |

| Quantified Difference | Qualitative but critical difference in toxicity profile |

| Conditions | Preclinical in vivo models (mice and rats). |

For in vivo studies or applications requiring high local concentrations, selecting Apaziquone over MMC significantly reduces the risk of systemic toxicity, a critical variable for experimental design and clinical translation.

Processability Advantage: pH-Independent NQO1 Activation

The enzymatic activation of Apaziquone and Mitomycin C (MMC) by their target enzyme, NQO1, shows different dependencies on environmental pH. While reducing the pH increases the substrate specificity and reduction of MMC by NQO1, the specificity of Apaziquone for NQO1 is not affected by pH. Although Apaziquone's cytotoxic effect is enhanced under acidic conditions, its activation mechanism is more stable across a range of pH values compared to MMC.

| Evidence Dimension | pH Dependence of NQO1 Activation |

| Target Compound Data | Substrate specificity for NQO1 is not affected by pH |

| Comparator Or Baseline | Mitomycin C (substrate specificity for NQO1 increases at lower pH) |

| Quantified Difference | Qualitative difference in process sensitivity |

| Conditions | In vitro enzymatic assays. |

This pH independence provides greater formulation flexibility and ensures more consistent enzymatic activation in experimental models where local pH may vary, leading to more reproducible results.

In Vitro and In Vivo Models of NQO1-Overexpressing Tumors

Apaziquone is the indicated choice for studies targeting cancers with high NQO1 expression, such as non-muscle invasive bladder cancer. Its high potency and selective activation mechanism allow for targeted investigation of bioreductive therapies, while its favorable systemic safety profile makes it a more reliable tool for in vivo models than Mitomycin C.

Development of Formulations for Intravesical Drug Delivery

As a compound with established preclinical and clinical use in intravesical instillation, Apaziquone serves as a benchmark for developing new drug delivery systems targeting the bladder. Its pH-independent activation by NQO1 offers a stable baseline for assessing the performance of novel formulation technologies designed to improve local drug retention and efficacy.

Comparative Toxicology and Mechanism-of-Action Studies

The distinct differences in activation and toxicity between Apaziquone and Mitomycin C make them an ideal pair for comparative studies. Researchers can use Apaziquone to isolate the effects of NQO1-mediated bioreductive activation, contrasting it with the broader and more toxic profile of MMC to elucidate specific pathways of cytotoxicity and resistance.

Application Fit Matrix

References

- [1] Phillips, R. M., & PATTERSON, L. H. (2013). EO9 (Apaziquone): from the clinic to the laboratory and back again. British journal of pharmacology, 168(1), 11–18.

- [3] Phillips, R. M. (2017). Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer. Expert opinion on drug metabolism & toxicology, 13(8), 803-811.

- [4] van der Heijden, A. G., Moonen, P. M., Cornel, E. B., Vergunst, H., de Reijke, T. M., & Witjes, J. A. (2006). Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer. The Journal of urology, 176(4), 1344-1348.

- [6] van der Heijden, A. G., Witjes, J. A., Oosterhof, G. O., & Schalken, J. A. (2008). Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer. Urologic Oncology: Seminars and Original Investigations, 26(5), 494-498.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Hendricksen K, Cornel EB, de Reijke TM, Arentsen HC, Chawla S, Witjes JA. Phase 2 study of adjuvant intravesical instillations of apaziquone for high risk nonmuscle invasive bladder cancer. J Urol. 2012 Apr;187(4):1195-9. doi: 10.1016/j.juro.2011.11.101. Epub 2012 Feb 14. PubMed PMID: 22335860.

3: Yutkin V, Chin J. Apaziquone as an intravesical therapeutic agent for urothelial non-muscle-invasive bladder cancer. Expert Opin Investig Drugs. 2012 Feb;21(2):251-60. doi: 10.1517/13543784.2012.646081. Epub 2011 Dec 21. Review. PubMed PMID: 22188461.

4: Arentsen HC, Hendricksen K, Hulsbergen-van de Kaa CA, Reddy G, Oosterwijk E, Alfred Witjes J. The orthotopic Fischer/AY-27 rat bladder urothelial cell carcinoma model to test the efficacy of different apaziquone formulations. Urol Oncol. 2012 Jan-Feb;30(1):64-8. doi: 10.1016/j.urolonc.2009.10.002. Epub 2009 Nov 27. PubMed PMID: 19945311.

5: Jain A, Phillips RM, Scally AJ, Lenaz G, Beer M, Puri R. Response of multiple recurrent TaT1 bladder cancer to intravesical apaziquone (EO9): comparative analysis of tumor recurrence rates. Urology. 2009 May;73(5):1083-6. doi: 10.1016/j.urology.2007.12.062. Epub 2009 Feb 20. PubMed PMID: 19232688.

6: Hendricksen K, van der Heijden AG, Cornel EB, Vergunst H, de Reijke TM, van Boven E, Smits GA, Puri R, Gruijs S, Witjes JA. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer. World J Urol. 2009 Jun;27(3):337-42. doi: 10.1007/s00345-009-0382-4. Epub 2009 Feb 13. PubMed PMID: 19214526; PubMed Central PMCID: PMC2694322.

7: Witjes JA, Kolli PS. Apaziquone for non-muscle invasive bladder cancer: a critical review. Expert Opin Investig Drugs. 2008 Jul;17(7):1085-96. doi: 10.1517/13543784.17.7.1085 . Review. PubMed PMID: 18549344.

8: Hendricksen K, Gleason D, Young JM, Saltzstein D, Gershman A, Lerner S, Witjes JA. Safety and side effects of immediate instillation of apaziquone following transurethral resection in patients with nonmuscle invasive bladder cancer. J Urol. 2008 Jul;180(1):116-20. doi: 10.1016/j.juro.2008.03.031. Epub 2008 May 15. PubMed PMID: 18485407.

9: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Schellens JH, Beijnen JH. Enhanced resolution triple-quadrupole mass spectrometry for ultra-sensitive and quantitative analysis of the investigational anticancer agent EO9 (apaziquone) and its metabolite EO5a in human and dog plasma to support (pre)-clinical studies of EOquin given intravesically. Rapid Commun Mass Spectrom. 2008;22(4):462-70. doi: 10.1002/rcm.3387. PubMed PMID: 18231986.

10: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Hillebrand MJ, Schellens JH, Beijnen JH. Quantitative analysis of EO9 (apaziquone) and its metabolite EO5a in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray tandem mass spectrometry. J Mass Spectrom. 2006 Oct;41(10):1268-76. PubMed PMID: 16981212.

Explore Compound Types